molecular formula C21H20ClN3O2S B2833475 3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1798461-89-8

3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2833475
CAS No.: 1798461-89-8
M. Wt: 413.92
InChI Key: XHAXGXOQTDONCZ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a biphenyl group and a sulfonamide group, which are common in various pharmaceuticals .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The orientation of substituents can lead to different biological profiles of drug candidates .

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangements

Research on sulfonamide derivatives, including pyrrolidin-3-ones, highlights the chemical synthesis and molecular rearrangement capabilities of related compounds. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been studied, showing unexpected formation of pyrrolidin-3-ones instead of 1,4-oxazepanes, suggesting a versatile chemical behavior under specific conditions (Králová et al., 2019).

Structural Analysis

The structural analysis of sulfonamide derivatives provides insights into molecular configurations and interactions. For example, the study of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide explored the dihedral angles between pyridine rings and hydrogen bonding, contributing to our understanding of the molecular structure and potential reactivity of similar sulfonamide compounds (Suchetan et al., 2013).

Corrosion Inhibition

Sulfonamide derivatives have shown potential as corrosion inhibitors, a valuable application in materials science. For example, 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide demonstrated effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting the potential of sulfonamide compounds in protecting metals (Sappani & Karthikeyan, 2014).

Drug Discovery and Biological Activity

In drug discovery, sulfonamides serve as key motifs for developing therapeutic agents due to their biological activity. For instance, research on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists underlines the critical role of sulfonamide derivatives in modulating immune responses, with implications for treating autoimmune diseases (Duan et al., 2019).

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-18-5-3-4-17(14-18)16-7-9-20(10-8-16)28(26,27)24-19-11-13-25(15-19)21-6-1-2-12-23-21/h1-10,12,14,19,24H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXGXOQTDONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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